Product packaging for (1H-Imidazol-4-yl)methanol hydrochloride(Cat. No.:CAS No. 32673-41-9)

(1H-Imidazol-4-yl)methanol hydrochloride

Cat. No.: B016281
CAS No.: 32673-41-9
M. Wt: 134.56 g/mol
InChI Key: WFNASTYGEKUMIY-UHFFFAOYSA-N
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Description

Significance of the Imidazole (B134444) Scaffold in Chemical and Biological Sciences

The imidazole ring, a five-membered aromatic heterocycle with two non-adjacent nitrogen atoms, is a privileged structure in chemical and biological sciences. Its significance stems from a unique combination of electronic properties, hydrogen bonding capability, and its presence in vital biological molecules. nih.govresearchgate.net This scaffold is a constituent of the essential amino acid histidine, the neurotransmitter histamine (B1213489), and the purine (B94841) bases of nucleic acids. longdom.org The amphoteric nature of the imidazole ring, allowing it to act as both a weak acid and a weak base, is crucial for its role in enzyme catalysis, such as in the active site of hemoglobin where histidine residues are vital for binding metal cofactors. nih.gov

In medicinal chemistry, the imidazole nucleus is a versatile scaffold for drug design due to its ability to engage in multiple types of interactions with biological targets, including hydrogen bonds, van der Waals forces, and hydrophobic interactions. researchgate.net This adaptability has led to the development of a vast array of imidazole derivatives with a broad spectrum of pharmacological activities. longdom.org The electron-rich character of the ring system allows it to bind readily to various enzymes and receptors, making it a frequent choice for the development of targeted therapies. Research has demonstrated that incorporating the imidazole moiety can improve the pharmacokinetic properties of drug candidates, such as solubility and bioavailability.

The therapeutic applications of imidazole-containing compounds are extensive and continue to expand. They form the basis for drugs with anticancer, antifungal, antibacterial, antiviral, anti-inflammatory, and antihypertensive properties. longdom.orgresearchgate.net This wide range of biological activities underscores the chemical and biological importance of the imidazole scaffold, cementing its status as a fundamental building block in the pursuit of new therapeutic agents.

Pharmacological Activity Examples of Imidazole-Based Compounds
AnticancerDacarbazine, Nazartinib nih.govsigmaaldrich.com
AntifungalClotrimazole, Miconazole
AntibacterialMetronidazole, Pretomanid ekb.eg
Antihistaminic (Anti-ulcer)Cimetidine (B194882) sigmaaldrich.com
AntihypertensiveLosartan sigmaaldrich.com
Anti-inflammatoryCompounds targeting COX-2 enzyme
AntiviralVarious investigational agents
AntiparasiticMetronidazole

Research Context of 1H-Imidazol-4-yl Methanol (B129727) as a Key Intermediate

(1H-Imidazol-4-yl)methanol, and by extension its stable hydrochloride salt, serves as a pivotal intermediate in the synthesis of a diverse range of more complex, biologically active molecules. Its structure, featuring a primary alcohol group attached to the imidazole ring, provides a reactive handle for extensive chemical modification while preserving the core imidazole scaffold essential for biological activity. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, facilitating its use in various reaction conditions.

A significant area of research where (1H-Imidazol-4-yl)methanol is a key precursor is in the development of histamine H3 receptor antagonists. nih.govnih.gov The H3 receptor is a target for treating neurological and cognitive disorders. Researchers have utilized (1H-Imidazol-4-yl)methanol to synthesize series of compounds, such as 4-[(1H-imidazol-4-yl)methyl]piperidines and 4-[(1H-imidazol-4-yl)methyl]benzamidines, which have shown high potency as H3 receptor ligands. nih.govnih.gov In these syntheses, the methanol group is typically converted to a more reactive leaving group (e.g., a halide) to allow for alkylation of amines like piperidine (B6355638) or for the construction of more complex side chains.

Furthermore, the imidazole core of (1H-Imidazol-4-yl)methanol makes it a valuable ligand in coordination chemistry. nih.gov The nitrogen atoms of the imidazole ring can coordinate with a variety of metal ions to form stable complexes. nih.govresearchgate.netnbinno.com These metal-organic frameworks (MOFs) and coordination polymers have applications in catalysis, gas storage, and as sensors. nbinno.com The methanol group can also participate in coordination, allowing the molecule to act as a bidentate ligand, which enhances the stability of the resulting metal complexes. nbinno.com Its role as a building block extends to the synthesis of kinase inhibitors, where the imidazole scaffold often serves as a crucial pharmacophore for binding to the ATP-binding site of kinases. nih.gov The versatility of (1H-Imidazol-4-yl)methanol as a starting material continues to make it a subject of academic and industrial research for creating novel compounds with tailored biological and material properties.

Derivative Class Synthetic Application Therapeutic Target/Application
Piperidine DerivativesSynthesis of 4-[(1H-imidazol-4-yl)methyl]piperidines nih.govHistamine H3 Receptor Antagonists nih.gov
Benzamidine DerivativesSynthesis of 4-[(1H-imidazol-4-yl)methyl]benzamidines nih.govHistamine H3 Receptor Antagonists nih.gov
Metal ComplexesFormation of coordination polymers and MOFs researchgate.netnbinno.comCatalysis, Sensors, Gas Storage nbinno.com
Kinase InhibitorsBuilding block for various inhibitor scaffolds nih.govAnticancer Agents (e.g., EGFR, HER2, CDK2) nih.gov

Evolution of Research Perspectives on Imidazole Derivatives

The scientific journey of imidazole chemistry began in the 19th century, with the first synthesis of the parent imidazole ring reported by Heinrich Debus in 1858. ekb.eg Initially, research focused on fundamental synthesis methods and understanding the basic chemical properties of this novel heterocyclic system. The discovery of naturally occurring imidazoles, such as histidine and histamine, in the early 20th century, marked a significant turning point, shifting the research perspective towards the biological relevance of the scaffold.

The mid-20th century saw the beginning of the modern era of medicinal chemistry, with a more systematic approach to drug discovery. Researchers began to explore the synthetic modification of the imidazole ring to create analogues of natural compounds, leading to the discovery of the first generation of imidazole-based drugs. A landmark achievement was the development of cimetidine in the 1970s, an H2 receptor antagonist that revolutionized the treatment of peptic ulcers. This success story highlighted the therapeutic potential of imidazole derivatives and spurred a massive wave of research into their pharmacological properties.

In recent decades, the perspective has evolved further with the advent of new technologies and a deeper understanding of molecular biology. Research is no longer limited to broad-spectrum activities but is increasingly focused on designing highly selective ligands for specific biological targets, such as individual kinases or receptor subtypes. nih.govnih.gov Modern synthetic methods, including microwave-assisted synthesis and green chemistry approaches, have enabled the rapid and efficient creation of large libraries of diverse imidazole derivatives for high-throughput screening. semanticscholar.org Computational tools like molecular docking are now routinely used to predict the binding interactions of novel imidazole compounds, guiding the rational design of more potent and selective therapeutic agents. semanticscholar.org The current research landscape is characterized by a multidisciplinary approach, combining organic synthesis, medicinal chemistry, computational modeling, and molecular biology to unlock the full potential of the imidazole scaffold in treating a wide range of human diseases. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H7ClN2O B016281 (1H-Imidazol-4-yl)methanol hydrochloride CAS No. 32673-41-9

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1H-imidazol-5-ylmethanol;hydrochloride
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InChI

InChI=1S/C4H6N2O.ClH/c7-2-4-1-5-3-6-4;/h1,3,7H,2H2,(H,5,6);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFNASTYGEKUMIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=N1)CO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70186345
Record name Imidazol-4-ylmethanol hydrochloride
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Molecular Weight

134.56 g/mol
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CAS No.

32673-41-9
Record name 4-(Hydroxymethyl)imidazole hydrochloride
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Record name Imidazol-4-ylmethanol hydrochloride
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Record name 32673-41-9
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Record name Imidazol-4-ylmethanol hydrochloride
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Record name Imidazol-4-ylmethanol hydrochloride
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Synthetic Methodologies and Reaction Mechanisms for 1h Imidazol 4 Yl Methanol and Its Analogs

Precursor Chemistry and Starting Material Utilization

The foundation of any successful synthesis lies in the judicious selection of starting materials. The construction of the imidazole (B134444) ring in compounds such as (1H-Imidazol-4-yl)methanol relies on a variety of precursor molecules that provide the necessary carbon and nitrogen atoms.

Historically, the synthesis of the parent imidazole ring, as first described by Heinrich Debus in 1858, utilized glyoxal, formaldehyde, and ammonia. This fundamental approach, which provides the C2N and C-C-N fragments of the imidazole core, has been adapted and modified over the years to produce a wide range of substituted imidazoles.

For the synthesis of 4-(hydroxymethyl)imidazole specifically, common starting materials include dihydroxyacetone and formamide. In this method, dihydroxyacetone serves as the three-carbon backbone, while formamide provides the nitrogen atoms and the additional carbon required to form the imidazole ring. Another well-established route involves the reaction of 4-methylimidazole with formaldehyde, which introduces the hydroxymethyl group onto the pre-existing imidazole ring.

More broadly, the synthesis of imidazole analogs employs a range of α-dicarbonyl compounds (like benzil), aldehydes, and a source of ammonia, often ammonium acetate. The versatility of these precursors allows for the introduction of various substituents at different positions of the imidazole ring, leading to a diverse library of analogs. The choice of starting materials is dictated by the desired substitution pattern on the final imidazole product.

Targeted Synthesis of 1H-Imidazol-4-yl Methanol (B129727) Derivatives

The targeted synthesis of (1H-Imidazol-4-yl)methanol derivatives involves a variety of reaction pathways, each with its own set of advantages and limitations. These methods can be broadly categorized into condensation reactions, alkylation and substitution pathways, multi-component reactions, denitrogenative transformations, and stereoselective syntheses.

Condensation Reactions and Catalysis

Condensation reactions are a cornerstone of imidazole synthesis, with the Debus-Radziszewski reaction being a prominent example. This reaction involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and two equivalents of ammonia to form a substituted imidazole. The mechanism is thought to proceed through the formation of a diimine intermediate from the dicarbonyl compound and ammonia, which then condenses with the aldehyde to form the imidazole ring.

The efficiency of these condensation reactions is often enhanced through the use of catalysts. A wide range of catalysts have been employed, including both homogeneous and heterogeneous systems. Lewis acids such as zinc chloride (ZnCl₂) and nickel chloride (NiCl₂·6H₂O) have been shown to effectively catalyze the condensation. rsc.org Heterogeneous catalysts are particularly attractive due to their ease of separation and potential for recyclability. Examples of heterogeneous catalysts used in imidazole synthesis include zeolites like H-ZSM-22 and metal nanoparticles such as zinc ferrite (ZnFe₂O₄) and chromium(III) oxide (Cr₂O₃). rsc.orgnih.gov These catalysts can function under various conditions, including microwave irradiation, which can significantly reduce reaction times. nih.gov

Table 1: Catalysts in Condensation Reactions for Imidazole Synthesis

CatalystReactantsReaction ConditionsKey Advantages
Zeolite H-ZSM-22 Benzil, Aldehydes, Amines, Ammonium AcetateSolvent conditionsEnvironmentally benign, high yield
ZnFe₂O₄ Nanoparticles Aldehydes, Benzil, Primary AminesNot specifiedRecyclable catalyst, good yields
Cr₂O₃ Nanoparticles Aromatic Aldehydes, Benzil, Ammonium AcetateMicrowave irradiation, water as solventHigh reaction yield, catalyst reusability
ZnCl₂ Benzimidates, 2H-azirinesMild conditionsHigh functional group tolerance
NiCl₂·6H₂O on Alumina Benzil, Aldehydes, Ammonium AcetateHeterogeneous systemGood yields

Alkylation and Nucleophilic Substitution Pathways

Alkylation, particularly N-alkylation, is a common method for functionalizing the imidazole ring. The reaction of an imidazole with an alkyl halide in the presence of a base is a straightforward approach to introduce alkyl substituents on one of the nitrogen atoms. However, for unsymmetrical imidazoles, this can lead to a mixture of regioisomers. The regioselectivity of N-alkylation is influenced by steric and electronic factors of both the imidazole substrate and the alkylating agent. nih.gov Alternative alkylating agents such as Morita–Baylis–Hillman (MBH) alcohols and acetates, as well as organic carbonates, have also been employed. beilstein-journals.orggoogle.com

Nucleophilic substitution directly on the carbon atoms of the imidazole ring is generally challenging due to the electron-rich nature of the aromatic system. However, such substitutions are possible, particularly on imidazole rings bearing strong electron-withdrawing groups or a leaving group such as a halogen. For instance, halo-imidazoles can undergo nucleophilic substitution reactions, providing a route to further functionalized derivatives. The Ullmann condensation, a copper-catalyzed reaction, can also be used to form C-N bonds between an imidazole and an aryl halide.

Multi-Component Reactions in Imidazole Synthesis

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, thereby minimizing waste and simplifying purification processes. The aforementioned Debus-Radziszewski synthesis is a classic example of a three-component reaction used for imidazole synthesis. wikipedia.org

Beyond this, other notable MCRs for imidazole synthesis include the Van Leusen imidazole synthesis and the Groebke-Blackburn-Bienaymé (GBB) reaction. The Van Leusen reaction utilizes tosylmethyl isocyanide (TosMIC) as a key reagent, which reacts with an aldimine to form the imidazole ring. nih.gov The GBB reaction is a three-component reaction involving an aminopyridine or related aminoheterocycle, an aldehyde, and an isocyanide to produce fused imidazoles. nih.gov These MCRs provide access to a wide range of structurally diverse tri- and tetrasubstituted imidazoles and their fused analogs.

Denitrogenative Transformations in Functionalized Imidazole Formation

Denitrogenative transformations offer a unique approach to the synthesis of functionalized imidazoles from nitrogen-rich precursors. One such method involves the acid-mediated denitrogenative transformation of 5-amino-1,2,3-triazoles. In this reaction, the triazole ring undergoes a rearrangement with the loss of a nitrogen molecule to form a carbene intermediate, which then cyclizes to form the imidazole ring. This method provides an efficient route to novel 2-substituted 1H-imidazole derivatives.

Another related strategy is the rhodium-catalyzed denitrogenative transannulation of triazoles. This reaction also proceeds through a rhodium-carbene intermediate generated from the triazole, which can then react with various partners to form the imidazole ring. These denitrogenative methods are valuable for accessing imidazole derivatives that may be difficult to synthesize through more traditional condensation or substitution reactions.

Stereoselective Synthesis of Imidazole-Containing Chiral Molecules

The synthesis of chiral molecules containing an imidazole moiety is of significant interest, particularly for applications in asymmetric catalysis and medicinal chemistry. Several stereoselective methods have been developed to achieve this goal.

One notable approach is the catalytic enantioselective synthesis of axially chiral imidazoles. These molecules possess chirality due to restricted rotation around a C-N or C-C bond. Methods such as cation-directed desymmetrization have been successfully employed to synthesize these compounds with high enantioselectivity. nih.govacs.org This strategy often involves the deprotonation of a prochiral imidazole to generate an achiral anion with enantiotopic nitrogen atoms, which are then differentiated by a chiral catalyst. nih.govacs.org

Chiral phosphoric acids have also emerged as powerful catalysts for the asymmetric synthesis of imidazoles. nih.gov They can be used to catalyze asymmetric multi-component reactions, such as the GBB reaction, to produce axially chiral imidazo[1,2-a]pyridines with high yields and enantioselectivities. nih.gov The development of such stereoselective methods is crucial for accessing enantiopure imidazole-containing compounds for various applications.

Reaction Mechanism Elucidation in Imidazole Ring Formation

The formation of the imidazole ring is a cornerstone of heterocyclic chemistry, involving complex sequences of cyclization and aromatization. Understanding these mechanistic pathways is crucial for the efficient synthesis of substituted imidazoles.

The synthesis of the imidazole core can be achieved through various methods, each with a distinct mechanistic pathway. A foundational method is the Debus-Radziszewski synthesis, which involves the condensation of a dicarbonyl compound (like glyoxal), an aldehyde, and ammonia. pharmaguideline.comwikipedia.orgglobalresearchonline.net The reaction is believed to proceed through the initial formation of an amino imine intermediate from the reaction of ammonia with the dicarbonyl compound. rsc.org This intermediate then reacts with an aldehyde, followed by intramolecular cyclization and a subsequent dehydration or dehydrogenation step to achieve the stable aromatic imidazole ring. rsc.org

Another significant pathway is the Van Leusen imidazole synthesis, which utilizes tosylmethyl isocyanide (TosMIC) as a key reagent reacting with an aldimine. wikipedia.org A plausible mechanism involves the initial deprotonation of TosMIC to form a stabilized carbanion, which then attacks the imine carbon. mdpi.com This is followed by an intramolecular cyclization and subsequent elimination of the tosyl group to yield the imidazole ring. mdpi.com

More contemporary methods have explored transition-metal-catalyzed reactions. For instance, a copper-catalyzed decarboxylative coupling has been shown to proceed via the formation of an aldehyde intermediate, which then condenses with an imidamide. rsc.org A subsequent 5-exo-trig cyclization followed by β-hydride elimination affords the final imidazole product. rsc.org Similarly, computational studies on amide activation pathways have revealed intricate mechanisms involving nitrilium adducts and unusual N-to-C sulfonyl migrations via pharmaguideline.comnih.gov-sigmatropic rearrangements, ultimately leading to aromatization. acs.orgnih.gov

Table 1: Overview of Selected Imidazole Synthesis Mechanisms
Synthesis MethodKey ReactantsMechanistic Highlights
Debus-Radziszewski Dicarbonyl, Aldehyde, AmmoniaCondensation, intramolecular cyclization, dehydration/aromatization. pharmaguideline.comwikipedia.org
Van Leusen Aldimine, Tosylmethyl isocyanide (TosMIC)Formation of a stabilized carbanion, attack on imine, cyclization, and elimination. wikipedia.orgmdpi.com
Copper-Catalyzed Carboxylic Acids, Imidamides, NitroalkanesOxidative decarboxylation, condensation, 5-exo-trig cyclization, β-hydride elimination. rsc.org
Amide Activation α-Aminoamides, Nitriles, Triflic AnhydrideFormation of nitrilium adducts, cyclization, pharmaguideline.comnih.gov-sigmatropic rearrangement, aromatization. acs.orgnih.gov

Imidazole exists as two equivalent tautomeric forms due to the migration of the proton between the two ring nitrogen atoms. uobasrah.edu.iq This phenomenon, known as prototropic tautomerism, is a rapid equilibrium where the N-H proton can reside on either nitrogen. nih.gov Consequently, for an N-unsubstituted imidazole like (1H-Imidazol-4-yl)methanol, the 4- and 5-positions can be considered chemically equivalent.

This tautomerism has significant implications in synthesis, as reactions targeting the ring can potentially yield a mixture of 4- and 5-substituted products. nih.gov The specific ratio of tautomers can be influenced by the nature and position of substituents on the ring. nih.gov For example, the tautomeric ratio for 4(5)-nitroimidazole is approximately 400:1 in favor of the 4-nitro tautomer. nih.gov Quantum mechanical studies have been employed to investigate the energetics of this molecular-zwitterionic tautomerism, revealing that the molecular form is the main, most stable tautomer. biopolymers.org.ua The process of proton transfer can be influenced by the surrounding medium; for instance, hydrogen bonding with water molecules can dramatically lower the energy barrier for proton transfer via a concerted mechanism. nih.gov

The imidazole ring is an electron-rich aromatic system, making it susceptible to electrophilic attack. globalresearchonline.netslideshare.net

Electrophilic Substitution:

Electrophilic substitution reactions preferentially occur at the C-4 or C-5 positions. globalresearchonline.netnih.govslideshare.net This is because the intermediate arenium ion formed by attack at these positions allows for greater charge delocalization and stability. uobabylon.edu.iq

Attack at the C-2 position is less favored as it involves a canonical form with a positive charge on the nitrogen at position 3, which is highly unfavorable. globalresearchonline.netslideshare.netuobabylon.edu.iq

Common electrophilic substitution reactions include nitration (using a mixture of fuming nitric acid and sulfuric acid to yield 4(5)-nitroimidazole), halogenation, and sulfonation. pharmaguideline.comslideshare.netuobabylon.edu.iq

Nucleophilic Substitution:

Nucleophilic substitution on the imidazole ring is generally difficult unless the ring is activated by strongly electron-withdrawing groups. pharmaguideline.comglobalresearchonline.net

The C-2 position is the most susceptible to nucleophilic attack, especially if a good leaving group (like a halogen) is present. pharmaguideline.comslideshare.net The presence of electron-withdrawing substituents enhances the ring's susceptibility to nucleophilic attack at this position. pharmaguideline.comglobalresearchonline.net

Table 2: Reactivity Patterns of the Imidazole Ring
PositionElectrophilic AttackNucleophilic AttackRationale
C-2 DisfavoredFavored (with activation/leaving group)Electrophilic attack leads to an unstable intermediate; position is susceptible to nucleophiles when activated. pharmaguideline.comslideshare.netuobabylon.edu.iq
C-4 FavoredUnfavorableLeads to a stable resonance-hybrid intermediate for electrophilic attack. nih.govuobabylon.edu.iq
C-5 FavoredUnfavorableChemically equivalent to C-4 due to tautomerism; leads to a stable intermediate. nih.govuobabylon.edu.iq

Strategies for Functionalization and Derivatization

Beyond the initial synthesis of the imidazole core, various strategies exist for its functionalization and the preparation of derivatives such as salts.

Achieving regiocontrol in the substitution of the imidazole ring is a key synthetic challenge, largely due to the tautomerism between the C-4 and C-5 positions. A primary strategy involves the use of a protecting group on one of the nitrogen atoms. By N-alkylation or N-acylation, the tautomerism is prevented, allowing for more predictable substitution patterns. pharmaguideline.com For example, an N-substituted imidazole can be selectively functionalized at a specific position, after which the protecting group can be removed to yield the desired N-H imidazole. This approach is crucial for developing novel synthetic methods that provide regiochemically flexible access to various imidazole substitution patterns. rsc.org Recent advances have focused on developing methodologies that are tolerant of various functional groups and provide predictable regiochemical outcomes. rsc.orgrsc.org

The imidazole ring contains a basic, pyridine-like sp2-hybridized nitrogen atom (N-3), which can be readily protonated by strong acids to form stable, crystalline salts known as imidazolium salts. wikipedia.orgnih.gov The formation of a hydrochloride salt, as in (1H-Imidazol-4-yl)methanol hydrochloride, is a common and synthetically useful transformation.

Synthetic Implications:

Purification and Handling: Imidazole derivatives are often oils or low-melting solids that can be difficult to purify. Conversion to a salt form, such as a hydrochloride, typically yields a stable, crystalline solid that is easier to handle, purify by recrystallization, and store. nih.govchemicalbook.com

Solubility: The formation of an imidazolium salt generally increases the compound's solubility in polar solvents like water or alcohols, which can be advantageous for certain reaction conditions or for purification processes.

Intermediate for Further Reactions: Salt formation can be a key step in a multi-step synthesis. For example, the synthesis of imidazol-1-yl-acetic acid hydrochloride is a crucial step in the preparation of Zoledronic acid. nih.govbeilstein-journals.org In some cases, the salt is formed and then used directly in the next reaction step. For instance, an alcohol derivative can be converted to a chloromethyl intermediate as a hydrochloride salt by refluxing in thionyl chloride, preparing it for subsequent nucleophilic substitution reactions. chemicalbook.com

Development of Novel Functionalization Protocols

The synthesis of complex organic molecules, particularly those with significant physiological activity, is a central focus of modern synthetic organic chemistry. Imidazole derivatives are crucial components in many bioactive compounds, both of natural and synthetic origin, attracting significant attention from pharmaceutical chemists and pharmacologists. The development of innovative and efficient synthetic approaches for creating highly substituted and functionalized imidazoles is therefore of great importance. nih.gov Traditional methods for constructing C2-aryl and alkenyl imidazoles, such as cyclization and annulation reactions, often require multi-step sequences. nih.gov Consequently, research has shifted towards more direct and step-economic strategies, with transition metal-catalyzed direct C–H/N–H functionalization emerging as a key approach. nih.govacs.org These modern protocols offer significant advantages, including the use of readily available starting materials, milder reaction conditions, and the ability to introduce diverse functional groups with high precision.

Transition Metal-Catalyzed C-H Functionalization

Direct C-H bond functionalization has become a powerful tool for decorating the imidazole ring. This strategy avoids the pre-functionalization steps often required in traditional cross-coupling reactions, leading to more efficient and atom-economical syntheses. Various transition metals, including nickel, copper, and palladium, have been successfully employed to catalyze these transformations. nih.govnih.govacs.org

Nickel-Catalyzed C–H Arylations and Alkenylations

Nickel catalysis has been successfully applied to the C–H arylation and alkenylation of imidazoles. nih.gov This method allows for the coupling of imidazoles with phenol and enol derivatives, which are often challenging substrates for other catalytic systems. A key innovation in this protocol is the use of a tertiary alcohol, such as t-amyl alcohol, as the solvent, which was found to be crucial for the reaction's success, whereas aprotic solvents or secondary alcohols were ineffective. nih.govrsc.org This system not only provides a low-cost alternative to other transition metal catalysts but also allows for the use of air-stable nickel(II) salts as catalyst precursors. nih.govrsc.org The catalytic system, typically comprising Ni(OTf)₂ with a phosphine ligand like 1,2-bis(dicyclohexylphosphino)ethane (dcype), effectively couples imidazoles with phenol derivatives. nih.gov By changing the ligand to 3,4-bis(dicyclohexylphosphino)thiophene (dcypt), the scope of the reaction can be extended to include enol derivatives for C-H alkenylation. nih.gov

Table 1: Nickel-Catalyzed C-H Functionalization of Imidazoles nih.govrsc.org
Reaction TypeCatalyst PrecursorLigandBaseSolventCoupling Partners
C-H ArylationNi(OTf)₂dcypeK₃PO₄t-amyl alcoholPhenol derivatives, Chloroarenes
C-H AlkenylationNi(OTf)₂dcyptK₃PO₄t-amyl alcoholEnol derivatives

Copper-Mediated Oxidative C–H Functionalization

A simple and concise route for synthesizing highly substituted imidazole derivatives has been developed using copper-mediated oxidative C–H functionalization. nih.gov This method stands out due to its mild reaction conditions and the use of a low-cost, less toxic, and environmentally benign metal catalyst. nih.gov The process allows for the efficient construction of complex imidazoles from readily available starting materials in good to high yields. This approach is beneficial for generating libraries of small heterocyclic molecules for high-throughput screening in drug discovery. nih.gov

Table 2: Copper-Mediated Oxidative C-H Functionalization nih.gov
Catalyst SystemKey FeaturesAdvantagesApplications
Copper-mediatedOxidative C-H functionalizationMild conditions, Low cost, Low toxicity, Environmentally benignSynthesis of highly substituted imidazoles, Generation of small molecule libraries

Palladium-Catalyzed C(sp²)–H Functionalization

An efficient strategy for constructing fused imidazole derivatives has been achieved through a palladium-catalyzed isocyanide insertion reaction. acs.org This methodology provides a versatile route to indeno[1,2-d]imidazole and imidazo[1,2-a]indole skeletons. The protocol's key feature is the sequential construction of C–C and C–N bonds via the C(sp²)–H functionalization of the imidazole ring at the C2- and C4-positions. acs.org The reaction proceeds with moderate to good yields using easily accessible starting materials. A proposed mechanism suggests that the reaction may undergo an electrophilic aromatic substitution process, although a concerted metalation-deprotonation mechanism is also considered plausible. acs.org

Table 3: Palladium-Catalyzed C(sp²)–H Functionalization via Isocyanide Insertion acs.org
CatalystReaction TypeFunctionalization PositionKey TransformationProducts
Pd(OAc)₂ or PdCl₂Isocyanide InsertionC2 and C4Sequential C-C/C-C/C-N bond formationIndeno[1,2-d]imidazole and Imidazo[1,2-a]indole derivatives

Advanced Structural Characterization and Spectroscopic Analysis of Imidazole Derivatives

High-Resolution Nuclear Magnetic Resonance Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of imidazole (B134444) derivatives in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, connectivity, and dynamic processes like tautomerism.

Proton and Carbon-13 NMR in Elucidating Substitution Patterns

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental for confirming the identity and substitution pattern of (1H-Imidazol-4-yl)methanol. The chemical shifts (δ) of the imidazole ring protons and carbons are highly sensitive to the position of substituents. In unsubstituted imidazole, the tautomeric equilibrium between the 1H and 3H forms leads to the equivalence of the C-4 and C-5 positions, resulting in averaged NMR signals. researchgate.net However, substitution at the C-4 position, as in (1H-Imidazol-4-yl)methanol, breaks this symmetry.

This results in distinct signals for the H-2, H-5 protons and the C-2, C-4, and C-5 carbons, allowing for unambiguous assignment and confirmation of the 4-substitution pattern. The methylene (B1212753) protons (-CH₂OH) and the hydroxyl proton also provide characteristic signals. For instance, ¹H NMR spectra of 1,4-disubstituted imidazoles show distinct resonances for the imidazole protons, typically in the range of 6.5-8.0 ppm. researchgate.netresearchgate.net Similarly, the ¹³C NMR spectrum provides clear signals for each carbon atom in the molecule, though tautomerization in solution can sometimes lead to broadened signals for the imidazole ring carbons. mdpi.com The difference in chemical shifts between C-4 and C-5 is a key indicator for identifying the tautomeric state and substitution pattern. researchgate.net

Table 1: Typical ¹H and ¹³C NMR Chemical Shift Ranges for a 4-Substituted Imidazole Moiety Data synthesized from multiple sources on imidazole derivatives. researchgate.netresearchgate.netmdpi.com

NucleusPositionTypical Chemical Shift (δ, ppm)Notes
¹HH-27.5 - 8.0Singlet, typically the most downfield ring proton.
H-56.8 - 7.2Singlet, typically upfield from H-2.
-CH₂-4.5 - 4.8Singlet, associated with the hydroxymethyl group.
¹³CC-2135 - 140Most downfield carbon, between two nitrogen atoms.
C-4130 - 138Substituted carbon, chemical shift influenced by the -CH₂OH group.
C-5115 - 125Typically the most upfield ring carbon.

Multinuclear and Solid-State NMR for Conformational Analysis

While solution-state NMR is invaluable, fast dynamic processes can sometimes complicate spectral interpretation. Solid-state NMR (ssNMR), particularly ¹³C Cross-Polarization Magic Angle Spinning (CP-MAS) NMR, offers a powerful alternative for conformational analysis. mdpi.com In the solid state, the molecule is locked in a specific conformation, eliminating the effects of rapid tautomerization and solvent interactions. This results in sharper, well-resolved signals for the imidazole ring carbons, providing an unambiguous structural snapshot. mdpi.com

Studies on 2-phenyl substituted imidazoles have demonstrated that ¹³C CP-MAS NMR can successfully characterize the compounds where solution-state ¹³C NMR fails to detect all imidazole ring signals due to rapid proton exchange. mdpi.comdeepdyve.com This technique is crucial for confirming the presence of specific tautomers in the crystalline state and analyzing the effects of intermolecular interactions on the electronic structure. While less common for routine characterization, multinuclear NMR, such as ¹⁵N NMR, can also provide profound insights into the electronic environment of the nitrogen atoms, further detailing the tautomeric state and hydrogen-bonding interactions within the imidazole ring.

X-ray Crystallography for Three-Dimensional Structural Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. It provides accurate measurements of bond lengths, bond angles, and torsion angles, revealing the molecule's exact conformation and its packing arrangement within a crystal lattice.

Determination of Crystal Structures and Torsion Angles

The crystal structure of the parent compound, (1H-Imidazol-4-yl)methanol, has been elucidated, providing a foundational model for its hydrochloride salt. nih.govnih.gov The compound crystallizes in the monoclinic system, and the analysis confirms the atomic connectivity and the planarity of the imidazole ring. nih.gov

The determination of torsion angles is critical for defining the molecule's conformation. For instance, in the related compound 1H-imidazole-1-methanol, the torsion angle involving the methanol (B129727) group relative to the imidazole ring (O—C—N—C) is a key conformational descriptor. nsf.gov For (1H-Imidazol-4-yl)methanol, the corresponding torsion angle defines the orientation of the hydroxymethyl substituent with respect to the plane of the imidazole ring. This orientation is influenced by steric factors and the formation of intra- and intermolecular interactions.

Table 2: Crystallographic Data for (1H-Imidazol-4-yl)methanol Data from Acta Crystallographica Section E, 2013, o1151. nih.govnih.gov

ParameterValue
Chemical FormulaC₄H₆N₂O
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)13.9180 (9)
b (Å)7.1980 (5)
c (Å)11.6509 (12)
β (°)125.249 (1)
Volume (ų)953.20 (13)
Z8

Analysis of Intermolecular Interactions in Crystalline States

The packing of molecules in a crystal is governed by a network of intermolecular interactions. In the crystal structure of (1H-Imidazol-4-yl)methanol, hydrogen bonding is the dominant cohesive force. nih.govnih.gov Two primary hydrogen-bonding interactions are observed:

O-H···N interaction : The hydroxyl H-atom of the methanol group on one molecule donates a hydrogen bond to the unprotonated imine nitrogen (N-3) of an adjacent molecule.

N-H···O interaction : The imidazole N-H group of one molecule donates a hydrogen bond to the hydroxyl O-atom of a neighboring molecule.

Ancillary Spectroscopic Methods in Structural Confirmation (e.g., IR, Mass Spectrometry)

While NMR and X-ray crystallography provide the most detailed structural information, other spectroscopic techniques like Infrared (IR) Spectroscopy and Mass Spectrometry (MS) are essential for routine confirmation and characterization.

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. For (1H-Imidazol-4-yl)methanol hydrochloride, the IR spectrum would exhibit characteristic absorption bands. A broad band in the region of 3200-3400 cm⁻¹ corresponds to the O-H stretching vibration of the alcohol and the N-H stretch of the imidazole ring. researchgate.netresearchgate.net Other significant peaks include C-H stretching vibrations (around 2900-3150 cm⁻¹), C=N and C=C ring stretching vibrations (1450-1600 cm⁻¹), and C-O stretching (around 1050-1150 cm⁻¹). researchgate.netresearchgate.net

Mass Spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of the molecule, confirming its molecular weight and elemental composition. Under techniques like electrospray ionization (ESI), (1H-Imidazol-4-yl)methanol would typically be observed as a protonated molecular ion [M+H]⁺. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy by measuring the exact mass. Fragmentation patterns observed in the mass spectrum can also offer additional structural information. nih.govnih.gov

Table 3: Characteristic IR Absorption Bands for Imidazole Derivatives Data synthesized from multiple sources. researchgate.netresearchgate.net

Frequency Range (cm⁻¹)Vibration TypeFunctional Group
3200 - 3400 (broad)StretchingO-H (alcohol), N-H (imidazole)
2900 - 3150StretchingC-H (ring and alkyl)
1450 - 1600StretchingC=C, C=N (imidazole ring)
1050 - 1150StretchingC-O (alcohol)
800 - 900Bending (out-of-plane)C-H (ring)

Exploration of Biological and Pharmacological Activities of 1h Imidazol 4 Yl Methanol Derived Compounds

Modulation of Biological Receptors and Enzymes

Compounds derived from the (1H-imidazol-4-yl)methanol framework have demonstrated significant interactions with various biological receptors and enzymes, leading to potent and often selective physiological responses.

Adrenergic Receptor Agonism and Selectivity

The 4-substituted imidazole (B134444) structure is a key pharmacophore for interacting with adrenergic receptors. Research has shown that specific derivatives can act as potent and selective agonists, particularly at α2-adrenoceptors. For example, 4-[1-(1-naphthyl)ethyl]-1H-imidazole, a naphthalene analog of the known α2-agonist medetomidine, has been identified as a highly potent and selective α2-adrenoceptor agonist. nih.gov

Structure-activity relationship (SAR) studies have elucidated the critical role of substituents on the carbon bridge connecting the imidazole and naphthalene rings. The nature of this substituent significantly influences both potency and the selectivity for α2 over α1 receptors. nih.gov Furthermore, stereochemistry plays a pivotal role in the compound's activity profile. The optical isomers of 4-[1-(1-naphthyl)ethyl]-1H-imidazole exhibit distinct pharmacological properties; the (+)-(S)-isomer acts as a selective agonist for α2-mediated responses, whereas the (-)-(R)-isomer is a more potent inhibitor of α2-mediated platelet aggregation, effectively acting as an antagonist. nih.gov This stereospecificity highlights the precise conformational requirements for receptor binding and activation. Studies on other 4-substituted imidazoles attached to naphthalene ring systems have shown a spectrum of activity, with some derivatives acting as partial agonists at α1-adrenergic receptors and others as antagonists. nih.gov This demonstrates that modifications to the (1H-Imidazol-4-yl)methanol backbone can fine-tune the interaction with adrenergic receptors, yielding compounds with specific agonist or antagonist profiles.

Enzyme Inhibition Mechanisms (e.g., CYP4A11)

The imidazole nucleus is a well-established inhibitor of cytochrome P450 (CYP) enzymes, a superfamily of heme-containing monooxygenases crucial for drug metabolism. The primary mechanism of inhibition involves the coordination of one of the imidazole's nitrogen atoms with the ferric heme iron of the enzyme. nih.gov This interaction, known as Type II spectral binding, competitively blocks the enzyme's active site, preventing the metabolism of other substrates. nih.gov

While many antifungal drugs containing an imidazole moiety, such as ketoconazole and miconazole, are known for their broad, nonselective inhibition of multiple P450 isoforms, research has also focused on developing more selective inhibitors. nih.gov For instance, ω-imidazolyl-dodecanoic acid has been identified as a potent inhibitor of CYP4A11. The inhibitory potential of such imidazole derivatives is often potent, with Ki values in the nanomolar to low micromolar range for various CYP isoforms. researchgate.net However, the interaction is complex; some imidazole-containing molecules can act as substrates for P450 enzymes rather than inhibitors, undergoing metabolic ring opening. acs.org This dual potential as both inhibitor and substrate underscores the complexity of azole-P450 interactions.

Table 1: Inhibitory Activity of Imidazole Derivatives against Cytochrome P450 Isoforms
CompoundCYP IsoformInhibition Constant (Ki)Reference
SulconazoleCYP2C90.01 µM researchgate.net
SulconazoleCYP2C190.008 µM researchgate.net
MiconazoleCYP2B60.05 µM researchgate.net
TioconazoleCYP3A40.02 µM researchgate.net
ClotrimazoleCYP3A40.02 µM researchgate.net
TioconazoleCYP2E10.4 µM researchgate.net

Antimicrobial and Antiviral Activity Profiles

The imidazole scaffold is a cornerstone in the development of agents to combat infectious diseases. Derivatives have shown broad-spectrum activity against bacteria, fungi, and viruses.

Antibacterial Efficacy and Mechanistic Insights

Imidazole derivatives have demonstrated notable efficacy against a range of Gram-positive and Gram-negative bacteria. nih.gov The mechanisms of action are varied and can include the disruption of bacterial cell wall synthesis, interference with DNA replication, or inhibition of protein synthesis. nih.govmdpi.com For instance, certain imidazole chloride ionic liquids show potent activity against Staphylococcus aureus, with their efficacy being positively correlated to the length of an alkyl side chain, which increases the compound's hydrophobicity and ability to disrupt bacterial membranes. frontiersin.org

The antibacterial potency of these compounds is often quantified by their Minimum Inhibitory Concentration (MIC). Studies have reported MIC values for novel imidazole derivatives against clinically relevant bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. researchgate.net Some derivatives have shown promising results, with MICs as low as 2 µM against S. aureus. tandfonline.com

Table 2: Antibacterial Activity of Selected Imidazole Derivatives
Compound Class/DerivativeBacterial StrainMIC ValueReference
Imidazole-2,4-dienone derivative (Compound 42)Staphylococcus aureus UA17584 µg/mL nih.gov
Imidazole-2,4-dienone derivative (Compound 31)Staphylococcus aureus UA17588 µg/mL nih.gov
Benzimidazolone-triazole hybrid (Compound 37b)Escherichia coli3.125 µg/mL nih.gov
Benzimidazolone-triazole hybrid (Compound 37d)Staphylococcus aureus3.125 µg/mL nih.gov

Antifungal and Antiviral Properties of Imidazole Analogs

The imidazole core is famously present in numerous azole antifungal agents. The primary mechanism for many of these compounds is the inhibition of lanosterol 14-α-demethylase, an enzyme critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. nih.gov This disruption leads to membrane instability and fungal cell death. Numerous novel imidazole derivatives continue to be developed and tested against pathogenic fungi like Candida albicans, including fluconazole-resistant strains. nih.gov Some imidazole-chalcone derivatives have shown potent activity against various Candida species, with MIC values as low as 0.78 µg/mL. nih.gov

In the realm of virology, imidazole derivatives have emerged as promising antiviral agents with activity against a diverse range of viruses, including influenza A, dengue virus (DENV), yellow fever virus (YFV), and coronaviruses (SARS-CoV-2). nih.gov For example, specific imidazole-based compounds exhibited potent antiviral activity against the influenza A virus with EC50 values in the sub-micromolar range (0.3-0.4 µM). nih.gov Other research has identified imidazole 4,5-dicarboxamide derivatives that inhibit DENV and YFV replication in the low micromolar range. nih.gov The mechanism of antiviral action can vary, from inhibiting viral enzymes like the main protease in SARS-CoV-2 to blocking viral entry or replication processes. nih.gov

Table 3: Antifungal and Antiviral Activity of Imidazole Analogs
Compound Class/DerivativePathogenActivity (MIC/EC50)Reference
Imidazole-chalcone (Compound 3c)Candida krusei0.78 µg/mL (MIC) nih.gov
Imidazole-2,4-dienone (Compound 31/42)Fluconazole-resistant C. albicans8 µg/mL (MIC) nih.gov
Imidazole-based compound (5a)Influenza A virus0.3 µM (EC50) nih.gov
Imidazole 4,5-dicarboxamide (8c)Dengue virus (DENV)1.93 µM (EC50) nih.gov

Anti-inflammatory and Analgesic Research

Derivatives of imidazole have been extensively investigated for their potential as anti-inflammatory and analgesic agents. scialert.net The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, which are central to the inflammatory cascade. One study synthesized ten imidazole derivatives and found that one compound demonstrated potent in vitro COX-2 inhibition (78.68%), which was significantly greater than the standard drug ibuprofen (29.67%). tandfonline.com

In vivo studies, such as the carrageenan-induced rat paw edema model, are commonly used to evaluate anti-inflammatory activity. In one such study, a series of di- and tri-substituted imidazoles were synthesized and evaluated. Six compounds showed good anti-inflammatory activity, with edema inhibition ranging from 49.58% to 58.02%. nih.gov The same compounds also demonstrated significant analgesic effects, providing 40.53% to 49.60% protection in a writhing test. nih.gov Importantly, these promising compounds were found to have a much lower incidence of gastrointestinal ulceration compared to the standard nonsteroidal anti-inflammatory drug (NSAID) indomethacin, suggesting a safer profile. nih.gov

Table 4: Anti-inflammatory and Analgesic Activity of Substituted Imidazole Derivatives
CompoundAnti-inflammatory Activity (% Inhibition)Analgesic Activity (% Protection)Reference
Compound 2h51.3444.21 nih.gov
Compound 2l49.5840.53 nih.gov
Compound 3g54.6246.01 nih.gov
Compound 3h58.0249.60 nih.gov
Compound 3l56.3047.81 nih.gov
Compound 3m52.5245.41 nih.gov
Indomethacin (Standard)60.5054.12 nih.gov

Anticonvulsant and Central Nervous System Activity

The imidazole nucleus is a key pharmacophore in the development of central nervous system (CNS) active agents, including those with anticonvulsant properties. While broad research into imidazole derivatives has yielded promising anticonvulsant candidates, the direct lineage of these compounds from (1H-Imidazol-4-yl)methanol is a specific area of investigation.

One notable area of research involves the synthesis of 1,2,4-trisubstituted-1H-imidazole derivatives, which have been screened for their anticonvulsant effects. researchgate.net A series of these compounds demonstrated activity in both the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models in mice, indicating their potential to prevent seizure spread and elevate the seizure threshold. researchgate.net Although the specific synthetic pathway from (1H-Imidazol-4-yl)methanol is not always detailed, the structural similarity of the core imidazole moiety is significant.

Another study focused on 2,4(1H)-diarylimidazoles, which have shown efficacy in rodent models of acute seizures. nih.gov Several of these compounds provided good protection at a dose of 100 mg/kg and were devoid of toxicity in the rotorod test at the tested dose. nih.gov The development of such compounds highlights the therapeutic potential of the imidazole scaffold in addressing neurological disorders like epilepsy.

Furthermore, (1-Methyl-1H-imidazol-4-yl)methanol, a closely related derivative, is recognized as a valuable intermediate for the development of novel drugs targeting neurological disorders, owing to its ability to cross the blood-brain barrier. chemimpex.com This characteristic is crucial for compounds intended to act on the central nervous system.

Table 1: Anticonvulsant Activity of Selected Imidazole Derivatives

Compound Type Test Model Activity Reference
1,2,4-Trisubstituted-1H-imidazoles MES and scPTZ Showed anticonvulsant activity researchgate.net

Anticancer and Antiproliferative Investigations

The imidazole ring is a prominent feature in numerous anticancer agents due to its ability to interact with various biological targets. nih.gov The development of novel anticancer compounds often involves the chemical modification of core structures like (1H-Imidazol-4-yl)methanol to enhance efficacy and selectivity.

Research into imidazole-based compounds has identified their potential as antiproliferative agents. nih.gov For instance, imidazole and imidazoline analogues have been investigated for their antiproliferative activities in melanoma cell lines. nih.gov The success of early imidazole-based anticancer drugs like dacarbazine has spurred further interest in this class of compounds. nih.gov

A variety of imidazole derivatives have been synthesized and evaluated for their anticancer properties. One such effort involved the synthesis of (4-(2-substituted-1H-benzo[d]imidazol-1-yl) pyridin-2-yl) (1H-imidazol-1-yl) methanones, which were screened for their anticancer activity using the MTT assay and showed considerable activity when compared with cisplatin. ijirt.org

Additionally, imidazole-based pyrimidine hybrids have been developed and have shown potential as antitumor agents by targeting carbonic anhydrase isoenzymes. semanticscholar.org These findings underscore the importance of the imidazole scaffold in the design of new anticancer therapies.

Table 2: Anticancer and Antiproliferative Activity of Selected Imidazole-Derived Compounds

Compound Class Target/Assay Outcome Reference
Imidazole and Imidazoline Analogues Melanoma Cell Lines Antiproliferative activity nih.gov
(4-(2-substituted-1H-benzo[d]imidazol-1-yl) pyridin-2-yl) (1H-imidazol-1-yl) methanones MTT Assay Considerable anticancer activity ijirt.org

Role as Precursors for Biologically Active Molecules

(1H-Imidazol-4-yl)methanol and its derivatives are fundamental building blocks in organic synthesis for the creation of more complex, biologically active molecules. chemimpex.com The reactivity and stability of these precursors make them attractive starting materials for the development of new pharmaceuticals.

The methylated form, (1-Methyl-1H-imidazol-4-yl)methanol, is particularly noted for its role as a crucial intermediate in the synthesis of various pharmaceuticals. chemimpex.com Its applications extend to the development of antifungal and antibacterial agents, where it contributes to enhanced efficacy and stability. chemimpex.com

While direct synthetic pathways from (1H-Imidazol-4-yl)methanol to specific marketed drugs are not always explicitly documented in readily available literature, its structural motif is present in a wide array of bioactive compounds. The imidazole ring itself is a constituent of several naturally occurring and synthetic molecules with diverse pharmacological activities, including analgesic, anti-inflammatory, antiviral, and antiulcer properties. longdom.org

The versatility of (1H-Imidazol-4-yl)methanol as a precursor is evident in its utility in creating complex molecules with desired biological activities, opening avenues for further research and drug discovery. chemimpex.com

Applications in Catalysis and Advanced Materials Science

Homogeneous and Organocatalysis

In the realm of catalysis, the imidazole (B134444) framework is central to the design of both metal-free organocatalysts and advanced ligands for metal-based systems.

Imidazole structures are key synthetic precursors to imidazolium salts, which are subsequently used to form N-Heterocyclic Carbenes (NHCs). wisconsin.edunih.gov NHCs are a class of persistent carbenes that have become indispensable as ligands in organometallic chemistry and as catalysts in their own right. nih.gov (1H-Imidazol-4-yl)methanol hydrochloride can serve as a precursor to a functionalized imidazolium salt, which upon deprotonation yields an NHC bearing a hydroxymethyl group.

NHCs are valued for their strong σ-donating properties, which lead to the formation of very stable bonds with transition metals. This stability is often greater than that achieved with traditional phosphine ligands. The electronic and steric properties of NHC ligands can be readily tuned by altering the substituents on the imidazole ring. The hydroxymethyl group on an NHC derived from (1H-Imidazol-4-yl)methanol offers a site for further functionalization, enabling the creation of tailored ligands for specific catalytic applications. These ligands have proven to be excellent in promoting a variety of metal-based catalytic reactions. nih.gov

Table 1: Key Features of Imidazole-Derived N-Heterocyclic Carbene Ligands
PropertyDescriptionSignificance in Catalysis
Electronic Character Strong σ-donors and relatively weak π-acceptors.Forms highly stable metal-ligand bonds, stabilizing catalytic intermediates.
Steric Tunability Bulky groups can be attached to the nitrogen atoms to control access to the metal center.Influences selectivity (e.g., regioselectivity, enantioselectivity) and catalytic activity.
Functionalization Potential Substituents, such as the hydroxymethyl group from (1H-Imidazol-4-yl)methanol, can be introduced.Allows for the creation of bifunctional catalysts or ligands that can be anchored to supports.
High Stability Resistant to oxidation and high temperatures compared to many phosphine ligands.Enables catalysis under harsh reaction conditions and improves catalyst longevity.

The imidazole moiety itself is a highly effective coordinating ligand for a wide range of metal ions. Imidazole and its derivatives have been extensively used to construct novel metal-organic frameworks (MOFs) and coordination complexes. researchgate.net The success of these ligands is largely due to the ability of the nitrogen atoms within the imidazole ring to assist in the formation of stable metal complexes. nih.gov

In (1H-Imidazol-4-yl)methanol, both the nitrogen atoms of the imidazole ring and the oxygen atom of the hydroxymethyl group can act as coordination sites, potentially forming chelate structures with metal centers. This coordination is fundamental to many catalytic processes where the metal complex acts as the active catalyst. Imidazole-containing metal complexes have found applications as redox mediators and in various catalytic transformations. nih.govmdpi.com The specific geometry and electronic environment of the metal center, dictated by the imidazole ligand, are crucial for the efficiency and selectivity of the catalyzed reaction.

Table 2: Examples of Metal-Catalyzed Reactions Employing Imidazole-Based Ligands
Reaction TypeMetal Center (Example)Role of Imidazole Ligand
Cross-Coupling Reactions Palladium (Pd), Nickel (Ni)Stabilizes the active metal species and facilitates oxidative addition and reductive elimination steps.
Hydrogenation/Transfer Hydrogenation Ruthenium (Ru), Iridium (Ir)Modulates the electronic properties of the metal center to activate H2 or a hydrogen donor.
Oxidation Reactions Manganese (Mn), Iron (Fe)Acts as a non-heme ligand, mimicking the active sites of certain metalloenzymes.
Polymerization Titanium (Ti), Zirconium (Zr)Controls the stereochemistry and molecular weight of the resulting polymer.

Functional Materials Development

Beyond catalysis, the unique electronic and optical properties of the imidazole ring make it a valuable component in the design of advanced functional materials.

Imidazole-based organic dyes have been extensively studied as sensitizers in Dye-Sensitized Solar Cells (DSSCs). nih.gov DSSCs are a promising alternative to conventional silicon-based solar cells due to their potential for low-cost manufacturing, transparency, and flexibility. nih.govmdpi.com The efficiency of a DSSC is highly dependent on the light-harvesting and electron-injection capabilities of the organic dye. nih.gov

Imidazole derivatives are excellent candidates for this application due to their favorable optical and electronic properties. nih.gov Their conjugated structure allows for strong light absorption across a broad range of the solar spectrum. nih.gov Furthermore, the structure of imidazole-based dyes can be readily modified to tune their absorption spectra and energy levels to optimize performance. nih.gov (1H-Imidazol-4-yl)methanol can serve as a foundational building block in the synthesis of more complex donor-π-acceptor dyes, where the imidazole ring can be part of the conjugated bridge or the donor unit. The hydroxymethyl group provides a reactive site for linking the imidazole core to other parts of the dye molecule.

Table 3: Performance Parameters of Example Imidazole-Based Dyes in DSSCs
Dye Code (Example)Jsc (mA cm-2)Voc (mV)Fill Factor (FF)Power Conversion Efficiency (PCE) (%)
PP13.750.730.732.01
PP23.200.720.681.57
PP32.780.710.641.26
PP42.340.310.261.20
Data adapted from a study on newly synthesized imidazole derivative dyes. researchgate.net Jsc = short-circuit current density, Voc = open-circuit voltage.

The rich optical properties of imidazole derivatives extend beyond solar cells. nih.gov The imidazole moiety is a component of natural fluorophores, such as in fluorescent proteins. nih.gov Synthetic fluorophores incorporating the imidazole ring have been developed and studied for their unique optical behaviors, including high quantum yields and large Stokes shifts. researchgate.net

The fluorescence properties of these compounds can be tuned by chemical modification, making them suitable for applications such as fluorescent probes, sensors, and luminophores in light-emitting diodes (LEDs). researchgate.net The excited-state dynamics of imidazole-based systems, including phenomena like excited-state proton transfer (ESPT), can lead to pH-sensitive fluorescence, which is valuable for chemical sensing applications. nih.gov The ability to build upon the (1H-Imidazol-4-yl)methanol scaffold allows for the systematic design of new materials with tailored light absorption and emission characteristics for a wide array of optical and photonic technologies. nih.govresearchgate.net

Advanced Analytical Methodologies and Quality Control in Research Contexts

Development and Validation of Chromatographic Methods

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are indispensable for the separation, identification, and quantification of a drug substance and its impurities. chromatographyonline.com The development of a robust, stability-indicating HPLC method is a critical step in ensuring the quality of (1H-Imidazol-4-yl)methanol hydrochloride.

A stability-indicating HPLC method is developed to separate and quantify this compound from its potential process-related impurities and degradation products. chromatographyonline.comsemanticscholar.org The development of such a method typically involves a systematic approach to optimize various chromatographic parameters.

Method Development: The primary goal is to achieve adequate resolution between the main compound and all potential impurities. nih.gov The process generally starts with the selection of a suitable stationary phase, most commonly a reversed-phase column such as a C18. journalcsij.comrjptonline.org The mobile phase composition, typically a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol), is optimized to achieve the desired separation. rjptonline.orgnih.gov Gradient elution is often employed to ensure the elution of all components within a reasonable timeframe. chromatographyonline.com The detection wavelength is selected based on the UV absorbance maximum of the analyte to ensure high sensitivity. rjptonline.orgnih.gov

Method Validation: Once developed, the HPLC method must be validated in accordance with International Conference on Harmonisation (ICH) guidelines to demonstrate its suitability for its intended purpose. researchgate.netresearchgate.net Key validation parameters include:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. rjptonline.org

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. nih.gov

Accuracy: The closeness of the test results obtained by the method to the true value. journalcsij.com

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). journalcsij.comnih.gov

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. nih.gov

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. nih.gov

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. rjptonline.org

The following table outlines typical parameters for a validated HPLC method for the analysis of this compound.

Table 1: Illustrative HPLC Method Parameters and Validation Data
ParameterCondition/Value
Chromatographic Column Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Gradient of Buffer (e.g., 0.025 M KH₂PO₄, pH 3.2) and Acetonitrile
Flow Rate 1.0 mL/min
Detection Wavelength Determined from UV spectrum (e.g., ~210-230 nm)
Column Temperature 30 °C
Injection Volume 10 µL
Linearity (r²) > 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) < 2.0%
LOD ~0.01 µg/mL
LOQ ~0.03 µg/mL

Spectroscopic Techniques for Analytical Quantification

Spectroscopic techniques are powerful tools for the structural elucidation and quantification of chemical compounds. For this compound, techniques such as UV-Visible (UV-Vis) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy are particularly valuable.

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is a straightforward and robust method for the quantification of compounds that possess a chromophore. The imidazole (B134444) ring in this compound absorbs UV radiation, allowing for its quantification based on the Beer-Lambert law. The method involves measuring the absorbance of a solution of the compound at its wavelength of maximum absorbance (λmax). semanticscholar.org For quantitative analysis, a calibration curve is constructed by plotting absorbance versus concentration for a series of standard solutions.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While primarily a tool for structural elucidation, NMR spectroscopy can also be used for quantitative purposes (qNMR). ¹H NMR spectroscopy provides detailed information about the chemical structure of this compound by revealing the chemical environment of each proton. rsc.org The characteristic chemical shifts and coupling constants of the imidazole and methanol (B129727) protons can confirm the identity of the compound. chemicalbook.com For quantitative analysis, an internal standard with a known concentration is added to the sample, and the concentration of the analyte is determined by comparing the integral of its signals to the integral of the signals of the internal standard. illinois.edu ¹³C NMR spectroscopy provides complementary information about the carbon skeleton of the molecule. rsc.orgillinois.edu

The following table summarizes the expected spectroscopic data for this compound based on the analysis of similar imidazole-containing compounds.

Table 2: Typical Spectroscopic Data for Analytical Quantification
TechniqueParameterExpected Observation
UV-Vis Spectroscopy Wavelength of Maximum Absorbance (λmax)Typically in the range of 210-230 nm in a suitable solvent like methanol or water.
ApplicationQuantitative analysis based on a calibration curve.
¹H NMR Spectroscopy Characteristic Chemical Shifts (δ, ppm)Distinct signals for the imidazole ring protons and the methylene (B1212753) (-CH₂-) and hydroxyl (-OH) protons of the methanol group.
ApplicationStructural confirmation and quantitative analysis (qNMR) using an internal standard.
¹³C NMR Spectroscopy Characteristic Chemical Shifts (δ, ppm)Resonances for the carbon atoms of the imidazole ring and the methanol substituent.
ApplicationStructural confirmation.

Q & A

Q. What are the key physicochemical properties and optimal storage conditions for (1H-Imidazol-4-yl)methanol hydrochloride to ensure stability in experimental settings?

The compound has a molecular formula of C₄H₇ClN₂O , molecular weight 134.56 g/mol , and a purity of ≥95% (HPLC). It appears as a brown-to-black solid and should be stored at room temperature in an inert atmosphere to prevent degradation. Stability is influenced by moisture and light exposure, so desiccants and opaque containers are recommended .

Q. What synthetic routes are commonly employed for laboratory-scale preparation of this compound?

A validated method involves reacting imidazole derivatives with methanol in the presence of hydrochloric acid under reflux. For example, esterification of histidine derivatives with methanol/HCl yields the target compound after recrystallization. Critical parameters include reaction time (5.5–60 hours), temperature (25–45°C), and catalyst choice (e.g., Raney nickel avoids dehalogenation side reactions) .

Q. How should researchers handle safety concerns during synthesis and handling?

Safety protocols include using fume hoods for volatile reagents (e.g., thionyl chloride), wearing nitrile gloves, and eye protection. The compound may release toxic gases (e.g., HCl) upon decomposition. First aid for exposure involves flushing eyes/skin with water and seeking medical attention for inhalation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of imidazole derivatives?

Contradictions in antimicrobial vs. neuroprotective activities arise from structural modifications (e.g., ester vs. carboxylic acid groups). Methodological solutions include:

  • Dose-response profiling : Testing across concentrations (0.1–100 µM) to identify activity thresholds.
  • Structural analogs : Comparing methyl ester (increased lipophilicity) and free acid (enhanced solubility) derivatives .

Q. What advanced characterization techniques confirm the structural integrity of this compound in crystal form?

Single-crystal X-ray diffraction (SC-XRD) reveals a monoclinic crystal system (space group C2/c) with lattice parameters a = 13.918 Å, b = 7.198 Å, c = 11.651 Å, and β = 125.249°. Hydrogen-bonding networks (N–H⋯O, O–H⋯N; 1.921–1.985 Å) stabilize the 2D lattice. Complementary techniques include:

  • Thermogravimetric analysis (TGA) : Confirms thermal stability up to 189°C.
  • DFT calculations : Validate bond angles and electron density maps .

Q. How does the hydrogen-bonding network impact reactivity in aqueous solutions?

The imidazole N–H and hydroxyl groups form dynamic hydrogen bonds with water, influencing solubility (logP ~0.5) and protonation states. At physiological pH, the imidazole ring (pKa ~6.9) exists in equilibrium between neutral and protonated forms, affecting interactions with biological targets like enzymes .

Q. What computational modeling approaches predict the compound’s interaction with biological targets?

  • Molecular docking : Use PubChem 3D conformers (InChI key: BEHWIAIPFAETDB) to simulate binding to histamine receptors or cytochrome P450 enzymes.
  • MD simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories in explicit solvent .

Methodological Challenges

Q. What analytical strategies distinguish synthetic byproducts from the target compound?

  • HPLC-MS : Monitor m/z 134.56 ([M+H]⁺) with C18 columns (acetonitrile/water gradient).
  • NMR : Identify impurities via ¹H-NMR shifts (e.g., δ 7.3 ppm for unreacted imidazole).
  • TLC : Use silica gel plates (ethyl acetate/methanol 4:1) to isolate byproducts .

Q. How can synthesis yields be optimized for scale-up?

  • DoE optimization : Vary temperature (25–60°C), solvent polarity (methanol vs. acetonitrile), and catalyst loading (5–20% Pd/C).
  • Continuous-flow reactors : Enhance mixing and reduce reaction time (from 60 hours to <24 hours) .

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Feasible Synthetic Routes

Reactant of Route 1
(1H-Imidazol-4-yl)methanol hydrochloride
Reactant of Route 2
(1H-Imidazol-4-yl)methanol hydrochloride

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